DNP-sarcosine
Overview
Description
DNP-sarcosine, also known as N-(2,4-Dinitrophenyl)-sarcosine, is a compound with the molecular formula C9H9N3O6 . It is a derivative of sarcosine, an intermediate and byproduct in glycine synthesis and degradation .
Molecular Structure Analysis
The molecular structure of DNP-sarcosine consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The average mass is 255.184 Da and the monoisotopic mass is 255.049133 Da .
Physical And Chemical Properties Analysis
DNP-sarcosine is a solid substance with a density of 1.6±0.1 g/cm^3. It has a boiling point of 482.0±45.0 °C at 760 mmHg. The molar refractivity is 59.9±0.3 cm^3. It has 9 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
1. Prostate Cancer Diagnosis and Progression
- Urinary Metabolomic Profiles for Prostate Cancer Diagnosis : Studies have investigated the role of sarcosine in the diagnosis and prognosis of prostate cancer. One study validated the diagnostic value of sarcosine in prostate cancer by comparing urine metabolomic profiles of patients with prostate cancer against non-cancerous controls. However, this study found no statistical difference in urinary sarcosine levels between the prostate cancer group and the control group, suggesting limited potential of sarcosine in prostate cancer diagnostics (Wu et al., 2011).
- Sarcosine as a Biomarker for Prostate Cancer : Another study identified sarcosine as a metabolite that significantly increases during prostate cancer progression to metastasis and can be detected non-invasively in urine. This study suggested sarcosine as a potentially important metabolic intermediary in cancer cell invasion and aggressivity (Sreekumar et al., 2009).
2. Schizophrenia Management
- Potential Role in Schizophrenia Treatment : Sarcosine has been evaluated for its therapeutic potential in schizophrenia management. Research suggests that sarcosine could be a biologically rational treatment due to its action on the N-methyl-d-aspartate receptor (NMDAR), with some evidence supporting its efficacy in improving symptoms (Curtis, 2019).
3. Antidepressant Effects
- Antidepressant-Like Effects in Rat Models : Research on sarcosine's effect in rat models indicates its potential antidepressant-like effects, mediated by the mammalian target of rapamycin (mTOR) signaling and α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) activation. This study underscores sarcosine's role in enhancing AMPAR–mTOR signaling pathway activity and facilitating AMPAR membrane insertion (Chen et al., 2015).
4. Diagnostic Tool Development
- Biosensors for Prostate Cancer Detection : Innovative approaches to develop biosensors for prostate cancer detection using sarcosine have been explored. A study created an amperometric sarcosine biosensor based on sarcosine oxidase nanoparticles, showing potential for accurate detection of sarcosine in biological samples (Kumar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(N-methyl-2,4-dinitroanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c1-10(5-9(13)14)7-3-2-6(11(15)16)4-8(7)12(17)18/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUKWLYCRWBFJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-sarcosine | |
CAS RN |
3129-54-2 | |
Record name | NSC96394 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.